3-Bromo-1,1-difluoro-2,2-dimethylpropane

Nucleophilic substitution Steric hindrance Neopentyl effect

3-Bromo-1,1-difluoro-2,2-dimethylpropane (C₅H₉BrF₂, MW 187.03 g/mol) is a gem‑difluoroalkyl bromide featuring a quaternary carbon center substituted with two methyl groups and a bromomethyl moiety. It belongs to the broader class of bromodifluoromethyl (BrCF₂) building blocks valued for the incorporation of the metabolically stabilizing CF₂ unit into bioactive molecules.

Molecular Formula C5H9BrF2
Molecular Weight 187.03 g/mol
CAS No. 2097964-55-9
Cat. No. B1492548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-difluoro-2,2-dimethylpropane
CAS2097964-55-9
Molecular FormulaC5H9BrF2
Molecular Weight187.03 g/mol
Structural Identifiers
SMILESCC(C)(CBr)C(F)F
InChIInChI=1S/C5H9BrF2/c1-5(2,3-6)4(7)8/h4H,3H2,1-2H3
InChIKeyRQDSYRBMGWEUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,1-difluoro-2,2-dimethylpropane (CAS 2097964-55-9): Structural Identity, Procurement-Relevant Properties, and Comparator Landscape


3-Bromo-1,1-difluoro-2,2-dimethylpropane (C₅H₉BrF₂, MW 187.03 g/mol) is a gem‑difluoroalkyl bromide featuring a quaternary carbon center substituted with two methyl groups and a bromomethyl moiety . It belongs to the broader class of bromodifluoromethyl (BrCF₂) building blocks valued for the incorporation of the metabolically stabilizing CF₂ unit into bioactive molecules . The compound is commercially available at 98% purity from multiple suppliers ; however, at least one vendor has discontinued the product line , making procurement from stable sources a key selection criterion. The closest structural analogs—3-bromo-1,1-difluoropropane (linear, no quaternary center), 3-chloro-1,1-difluoro-2,2-dimethylpropane (chloro congener), and 1,1-difluoro-3-iodo-2,2-dimethylpropane (iodo congener)—differ systematically in steric encumbrance, leaving-group reactivity, and halogen-dependent physicochemical properties, which collectively define the scientific rationale for compound selection.

Why Uncritical Substitution of 3-Bromo-1,1-difluoro-2,2-dimethylpropane with In‑Class Analogs Risks Divergence in Reactivity, Selectivity, and Scale‑Up Predictability


In‑class compounds such as 3-bromo-1,1-difluoropropane, 3-chloro-1,1-difluoro-2,2-dimethylpropane, and 1,1-difluoro-3-iodo-2,2-dimethylpropane cannot be assumed interchangeable with 3‑bromo‑1,1‑difluoro‑2,2‑dimethylpropane. The quaternary carbon bearing two methyl groups introduces neopentyl‑type steric hindrance that profoundly retards Sₙ2 displacement relative to the linear analog [1], while the C–Br bond strength (∼79.6 kcal/mol) occupies an intermediate position between C–Cl (∼94 kcal/mol) and C–I (∼61.9 kcal/mol), governing the balance between oxidative addition propensity and pre‑reaction stability in cross‑coupling manifolds . Furthermore, the absence of experimentally measured boiling points, density, and flash‑point data for this compound means that substituting a well‑characterized analog such as neopentyl bromide (boiling point 105–106 °C ) could lead to unanticipated behavior during solvent‑exchange, distillation, or large‑scale thermal processing. The quantitative evidence that follows delineates the dimensions along which substitution introduces material risk.

Quantitative Comparator‑Based Evidence for 3-Bromo-1,1-difluoro-2,2-dimethylpropane Differentiation


Sₙ2 Reactivity Retardation Due to Neopentyl‑Type Steric Hindrance (vs. Linear Bromo‑Difluoro Analogs)

The 2,2‑dimethyl quaternary center in 3‑bromo‑1,1‑difluoro‑2,2‑dimethylpropane imposes steric congestion around the C–Br reaction center analogous to that in neopentyl bromide (1‑bromo‑2,2‑dimethylpropane). For neopentyl bromide, the Sₙ2 reaction rate with a standard nucleophile is approximately 10⁵‑fold slower than that of methyl bromide [1]. By contrast, the linear analog 3‑bromo‑1,1‑difluoropropane (CAS 461‑49‑4) lacks this quaternary center and is expected to exhibit ethyl‑like Sₙ2 reactivity, making it significantly more susceptible to nucleophilic displacement under identical conditions. This difference has direct consequences for chemoselectivity in sequences requiring orthogonal reactivity of the C–Br bond.

Nucleophilic substitution Steric hindrance Neopentyl effect

Leaving‑Group Bond Dissociation Energy: Bromine Offers a Reactivity–Stability Compromise Relative to Chlorine and Iodine Congeners

The carbon‑halogen bond dissociation energy (BDE) dictates the ease of oxidative addition in metal‑catalyzed cross‑coupling reactions. The C–Br BDE in this compound is approximately 79.6 kcal/mol, situated between C–Cl (∼94 kcal/mol) and C–I (∼61.9 kcal/mol) for analogous aliphatic substrates . The chloro congener 3‑chloro‑1,1‑difluoro‑2,2‑dimethylpropane (CAS 2108962‑61‑2, MW 142.57 ) requires substantially harsher conditions for oxidative addition, while the iodo congener 1,1‑difluoro‑3‑iodo‑2,2‑dimethylpropane (CAS 2298774‑37‑3, MW 234.03 ) is prone to premature decomposition and difluorocarbene formation [1]. The bromo compound therefore occupies a practical “sweet spot” for controlled cross‑coupling.

Cross-coupling Bond dissociation energy Leaving group ability

Molecular Weight and Physicochemical Profile Differentiate the Bromo Compound from Chloro and Iodo Analogs in the 1,1‑Difluoro‑2,2‑dimethylpropane Series

Within the 1,1‑difluoro‑2,2‑dimethylpropane scaffold (C₅H₉F₂X), the identity of the halogen X drives systematic changes in molecular weight, predicted lipophilicity, and expected boiling point. The bromo compound (X = Br, MW 187.03 [1]) is 44.46 Da heavier than the chloro analog (X = Cl, MW 142.57 ) and 47.00 Da lighter than the iodo analog (X = I, MW 234.03 ). These differences translate into divergent chromatographic retention times, distillation cut points, and calculated logP values. While no experimental boiling point or logP data are available for the target compound, the estimated boiling point range of 110–130 °C [1] suggests it can be handled as a liquid at ambient temperature, unlike low‑boiling fluorinated precursors.

Physicochemical properties Halogen effects Molecular weight

Absence of Published Experimental Physical Properties Versus Neopentyl Bromide: A Risk Factor for Scale‑Up and Process Engineering

Unlike neopentyl bromide (1‑bromo‑2,2‑dimethylpropane, CAS 630‑17‑1), for which experimentally determined boiling point (105–106 °C), density (1.20 g/cm³), and flash point (7 °C) are well documented , the target compound lacks experimentally verified physical property data in any authoritative database, including NIST, PubChem, and ChemSpider . Vendor listings report estimated boiling point (110–130 °C) and density (1.4–1.6 g/cm³) ranges derived from class‑based predictions . The absence of measured values introduces uncertainty into process scale‑up calculations (e.g., distillation design, vapor pressure assessment, and safety classification). This information gap is a differentiator that procurement teams must weigh against the compound’s unique structural features.

Physical properties Scale-up risk Process safety

Purity Benchmark and Discontinuation Status: Procurement Reliability Versus Linear and Other Analogs

Leyan and Capotchem both supply 3‑bromo‑1,1‑difluoro‑2,2‑dimethylpropane at 98% purity [1], a specification comparable to that of the linear analog 3‑bromo‑1,1‑difluoropropane (typically 97–98%) and the iodo analog (no purity specification publicly available). However, CymitQuimica, which previously carried this compound under reference 10‑F782216 at 98% purity, has marked it as a discontinued product line . This discontinuation event signals potential supply‑chain volatility that does not affect the lower‑cost, multi‑supplier linear analog or neopentyl bromide. For programs requiring multi‑gram to kilogram quantities over extended timelines, the number of active, verified suppliers is a quantitative procurement differentiator.

Commercial availability Purity Supply chain

Evidence‑Anchored Application Scenarios for 3-Bromo-1,1-difluoro-2,2-dimethylpropane in Scientific and Industrial Procurement


Controlled Pd‑ or Ni‑Catalyzed Cross‑Coupling Where Bromine Reactivity Is Paired with Neopentyl Steric Shielding

The intermediate C–Br bond dissociation energy (∼79.6 kcal/mol) of this compound enables efficient oxidative addition with Pd(0) or Ni(0) catalysts under milder conditions than the chloro analog, while the neopentyl‑type steric environment [1] suppresses premature Sₙ2 side reactions with nucleophilic coupling partners or bases present in the reaction mixture. This scenario is most relevant for medicinal chemistry programs synthesizing gem‑difluoroalkylated drug candidates where orthogonal reactivity of the C–Br bond is required. The researcher accepts the limited supplier base and absence of experimental physical properties as acceptable trade‑offs during discovery‑scale synthesis.

Synthesis of Fluorinated Bioisosteres Requiring a Sterically Shielded Bromodifluoroalkyl Group

Bromodifluoromethyl groups are established bioisosteres for metabolically labile functionalities in pharmaceuticals and agrochemicals . The 2,2‑dimethyl substitution on 3‑bromo‑1,1‑difluoro‑2,2‑dimethylpropane adds steric bulk that can further modulate target‑protein binding or reduce oxidative metabolism adjacent to the quaternary center. This application leverages the compound’s unique combination of the BrCF₂ motif with gem‑dimethyl steric shielding—a structural feature absent in the linear analog 3‑bromo‑1,1‑difluoropropane [1]. The 98% purity specification from active suppliers meets the requirements for building‑block‑level transformations in discovery chemistry.

Process‑Development Risk Assessment: When the Structural Differentiation Justifies In‑House Physical Property Characterization

For programs transitioning from discovery to scale‑up, the absence of experimentally verified boiling point, density, and flash‑point data for this compound constitutes a decision gate. The procurement decision must weigh the compound’s steric and electronic advantages (evidence items 1–3 in Section 3) against the cost and time required for in‑house characterization (DSC, TGA, distillation curve). In this scenario, the compound is selected over the well‑characterized neopentyl bromide [1] only when the difluoroalkyl moiety is essential to the target molecule’s pharmacological or physicochemical profile, and the program has allocated resources for thermal hazard assessment and process parameter determination.

Comparative Reactivity Screening in Halogen‑Series Optimization of Lead Compounds

Systematic variation of the halogen atom (Cl → Br → I) on the 1,1‑difluoro‑2,2‑dimethylpropane scaffold is a rational strategy for optimizing cross‑coupling yield and selectivity [1]. The bromo compound serves as the central member of this halogen series, providing a reactivity benchmark against which the chloro (less reactive) and iodo (less stable) congeners are compared. Procurement of all three analogs enables parallel reaction screening under identical conditions, generating internally consistent datasets that directly inform the choice of halogen for the final synthetic route. The bromo compound’s balanced profile often represents the starting point for such optimization campaigns.

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